molecular formula C9H7IN2 B2650010 5-Iodo-1-phenyl-1H-pyrazole CAS No. 141998-92-7

5-Iodo-1-phenyl-1H-pyrazole

Cat. No.: B2650010
CAS No.: 141998-92-7
M. Wt: 270.073
InChI Key: IGQRKPVUDNAYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-phenyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine atom attached to the phenyl group. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agrochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-phenyl-1H-pyrazole typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the condensation of arylhydrazines with 1,3-diketones, followed by iodination using molecular iodine in the presence of a base such as sodium bicarbonate . The reaction conditions often involve mild temperatures and the use of solvents like acetic acid to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Pyrazole hydrides.

Scientific Research Applications

5-Iodo-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • 3,5-Diphenyl-1H-pyrazole
  • 1-Phenyl-3-methyl-1H-pyrazole
  • 4-Iodo-1-phenyl-1H-pyrazole

Comparison: 5-Iodo-1-phenyl-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

5-iodo-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQRKPVUDNAYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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